molecular formula C15H11N3O B372024 N-phenyl-2-quinoxalinecarboxamide CAS No. 37648-63-8

N-phenyl-2-quinoxalinecarboxamide

Cat. No.: B372024
CAS No.: 37648-63-8
M. Wt: 249.27g/mol
InChI Key: FJPRNHHLSWRUQD-UHFFFAOYSA-N
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Description

N-phenyl-2-quinoxalinecarboxamide is a chemical compound with the molecular formula C15H11N3O. It belongs to the quinoxaline family, which is characterized by a benzene ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-quinoxalinecarboxamide typically involves the reaction of quinoxaline-2-carboxylic acid with aniline under specific conditions. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-quinoxalinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-phenyl-2-quinoxalinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-2-quinoxalinecarboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair. By inhibiting PARP, the compound can induce cell death in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-2-quinoxalinecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-phenylquinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c19-15(17-11-6-2-1-3-7-11)14-10-16-12-8-4-5-9-13(12)18-14/h1-10H,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPRNHHLSWRUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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